2,6-dibromobenzene-1-sulfonamide
CAS No.: 1700401-95-1
Cat. No.: VC7029702
Molecular Formula: C6H5Br2NO2S
Molecular Weight: 314.98
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1700401-95-1 |
---|---|
Molecular Formula | C6H5Br2NO2S |
Molecular Weight | 314.98 |
IUPAC Name | 2,6-dibromobenzenesulfonamide |
Standard InChI | InChI=1S/C6H5Br2NO2S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H,(H2,9,10,11) |
Standard InChI Key | OYKGKHKTFSLKFJ-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1)Br)S(=O)(=O)N)Br |
Introduction
Structural and Molecular Characteristics
2,6-Dibromobenzene-1-sulfonamide (C₆H₅Br₂NO₂S) features a benzene core substituted with two bromine atoms in para positions relative to the sulfonamide group. Its molecular weight is 315.98 g/mol, calculated from the atomic masses of constituent elements . The bromine atoms induce significant steric and electronic effects, influencing reactivity and intermolecular interactions.
The sulfonamide group (-SO₂NH₂) contributes to hydrogen bonding capacity, enhancing solubility in polar solvents. X-ray crystallography of analogous compounds, such as 2,6-dibromo-4-fluorobenzene-1-sulfonamide, reveals planar aromatic systems with sulfonamide oxygen atoms participating in hydrogen-bonded networks . These structural features are critical for understanding the compound’s behavior in synthetic and biological contexts.
Synthetic Methodologies
Patent-Based Synthesis Route
A 2017 Chinese patent (CN108017522B) outlines a five-step synthesis starting from m-dibromobenzene :
-
Acylation: Reaction with n-butyllithium and DMF yields 2,6-dibromobenzaldehyde.
-
Reduction: Sodium borohydride reduces the aldehyde to 2,6-dibromobenzyl alcohol.
-
Chlorination: Thionyl chloride converts the alcohol to 2-chloromethyl-1,3-dibromobenzene.
-
Substitution: Reaction with thiourea in methanol produces [(2,6-dibromophenyl)methylthio]methylamine hydrochloride.
-
Sulfonyl Chlorination: Treatment with N-chlorosuccinimide (NCS) and hydrochloric acid yields the final sulfonamide.
Alternative Approaches
Physicochemical Properties
Key properties inferred from structural analogs and synthetic intermediates include:
Property | Value/Description | Source |
---|---|---|
Molecular Weight | 315.98 g/mol | Calculated |
Melting Point | 194–195°C (analog) | |
Solubility | Moderate in DMSO, methanol | |
Stability | Stable under ambient conditions |
The melting point aligns with 2,5-dibromobenzene-1-sulfonamide (194–195°C) , though steric differences may cause slight variations. The compound’s stability in air and moisture facilitates handling in laboratory settings .
Spectroscopic Characterization
-
-NMR: Intermediates such as 2-chloromethyl-1,3-dibromobenzene show aromatic protons at δ 7.63 (s, 2H) and methylene protons at δ 4.68 (s, 2H) .
-
Mass Spectrometry: ESI-MS of intermediates reveals molecular ion peaks (e.g., m/z 284.38 [M+H]) .
-
IR Spectroscopy: Sulfonamide stretches (S=O at ~1350 cm⁻¹, N-H at ~3300 cm⁻¹) are expected based on analogous compounds .
Future Directions
-
Biological Screening: Evaluate anticancer, antibacterial, and enzyme inhibitory activity.
-
Derivatization: Explore substitutions at the sulfonamide nitrogen or benzene ring to enhance pharmacokinetic properties.
-
Process Optimization: Develop greener synthesis routes using catalytic methods or solvent-free conditions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume